molecular formula C8H15NO B1418046 1-Oxaspiro[4.4]nonan-3-amine CAS No. 915920-80-8

1-Oxaspiro[4.4]nonan-3-amine

Cat. No. B1418046
M. Wt: 141.21 g/mol
InChI Key: LTYSMVXAJZQBNP-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-amine is a chemical compound with the formula C8H15NO . It has a molecular weight of 141.21 g/mol . The compound is typically stored in a dry, sealed place .


Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[4.4]nonan-3-amine is represented by the formula C8H15NO . The compound also exists as a hydrochloride salt with the formula C8H16ClNO .

Scientific Research Applications

  • Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : This study discusses the formation of functionalized 2-oxaspiro[4.4]nonane derivatives, which are significant in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Investigation of Diastereoselectivities in Ring Ketones : Research on the steric effects in the geometry of various ring ketones, including 1-oxaspiro[4.4]nonan derivatives, has been conducted to understand their selectivity in chemical reactions (Yadav & Sriramurthy, 2001).

  • Synthesis and Pharmacological Screening of Spiro Compounds : The synthesis and evaluation of various spiro compounds, including azaspirodiones and bis-azaspirodione derivatives derived from oxaspiro[4.4]nonane, have been described for potential pharmacological applications (El-Telbany, Ghoneim, & Khalifa, 1977).

  • Efficient Synthesis of 2-Oxaspiro[3.5]nona-1-ones : This study involves the synthesis of oxaspiro[3.5]nonane and related compounds as models for anisatin, a naturally occurring compound with potential biological activity (Kato, Kitahara, & Yoshikoshi, 1985).

  • Synthesis of Bispiroheterocyclic Systems as Antimicrobial Agents : Research on the synthesis of bispiroheterocyclic derivatives for potential antimicrobial applications has been conducted, using compounds related to 1-oxaspiro[4.4]nonan (Al-Ahmadi, 1996).

  • Synthetic Approaches to Spiroaminals : This review summarizes various strategies for the synthesis of spiroaminals, including those with 1-oxaspiro[4.4]nonane ring systems, due to their significant biological activities (Sinibaldi & Canet, 2008).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-5-8(10-6-7)3-1-2-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSMVXAJZQBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660757
Record name 1-Oxaspiro[4.4]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[4.4]nonan-3-amine

CAS RN

915920-80-8
Record name 1-Oxaspiro[4.4]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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